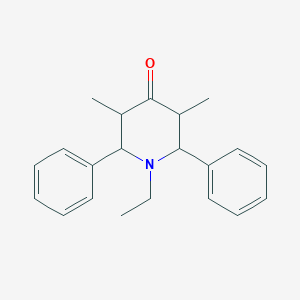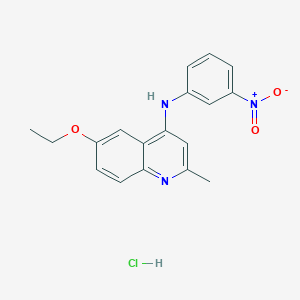![molecular formula C23H36N2O3 B4925207 N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide](/img/structure/B4925207.png)
N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic effects on addiction and other neurological disorders.
作用机制
N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide works by inhibiting the enzyme that breaks down GABA, called GABA aminotransferase (GABA-AT). GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide increases GABA levels in the brain, leading to a decrease in excitatory neurotransmitters and an overall reduction in brain activity. This reduction in brain activity has been shown to reduce cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide are primarily related to its ability to increase GABA levels in the brain. This increase in GABA levels has been shown to reduce cravings and withdrawal symptoms associated with addiction. Additionally, N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide has been shown to have antidepressant and anxiolytic effects, likely due to its ability to modulate brain activity.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide for lab experiments is its specificity for GABA-AT inhibition. This specificity allows researchers to study the effects of GABA modulation on addiction and other neurological disorders without affecting other neurotransmitter systems. However, N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide has limitations in terms of its bioavailability and potential toxicity. These limitations must be taken into account when designing experiments using N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide.
未来方向
There are several future directions for research on N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide. One area of interest is the potential use of N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide in combination with other drugs or therapies for addiction treatment. Another area of interest is the potential use of N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide for the treatment of other neurological disorders such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide and its potential limitations for clinical use.
合成方法
The synthesis of N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with cyclohexylamine to form N-cyclohexyl-4-methoxybenzamide. This intermediate product is then reacted with N-methylpiperidine and isopropyl magnesium chloride to produce N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide. This synthesis method has been optimized and improved over the years to increase yield and purity.
科学研究应用
N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide has been extensively studied for its potential therapeutic effects on addiction, specifically for cocaine and alcohol addiction. It has also shown promise in the treatment of other neurological disorders such as depression, anxiety, and post-traumatic stress disorder. N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide works by inhibiting the enzyme that breaks down the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increase in GABA levels in the brain. This increase in GABA levels has been shown to reduce cravings and withdrawal symptoms associated with addiction.
属性
IUPAC Name |
N-cyclohexyl-4-methoxy-N-methyl-3-(1-propan-2-ylpiperidin-4-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-17(2)25-14-12-20(13-15-25)28-22-16-18(10-11-21(22)27-4)23(26)24(3)19-8-6-5-7-9-19/h10-11,16-17,19-20H,5-9,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBHSEDVSWNUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)N(C)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(benzylsulfonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4925136.png)
![2-{4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B4925138.png)
![N-[2-(allyloxy)benzyl]-2-fluoroaniline](/img/structure/B4925146.png)



![4-{[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4925187.png)
![2-[(triphenylphosphoranylidene)amino]-1,3-thiazole](/img/structure/B4925189.png)
![1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4925193.png)

![4-(4-chloro-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4925206.png)
![1-[(5-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine oxalate](/img/structure/B4925216.png)